molecular formula C18H15ClN2O2S B506077 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone CAS No. 327167-70-4

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone

Cat. No.: B506077
CAS No.: 327167-70-4
M. Wt: 358.8g/mol
InChI Key: POTZYZPRYJDONS-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a sulfanyl-oxoethyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and ethyl anthranilate.

    Formation of Intermediate: The intermediate 2-(4-chlorophenyl)-2-oxoethyl chloride is synthesized by reacting 4-chlorobenzaldehyde with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF).

    Coupling Reaction: The intermediate is then reacted with 3-ethyl-4(3H)-quinazolinone in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Triethylamine, sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its potential therapeutic effects. Studies have indicated that it may inhibit certain enzymes or receptors involved in disease pathways, making it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of specialty chemicals and pharmaceuticals. Its synthesis and modification can lead to the production of high-value products with specific applications.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group and quinazolinone core are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-4(3H)-quinazolinone
  • 3-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione

Uniqueness

Compared to similar compounds, 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone is unique due to its specific ethyl substitution on the quinazolinone core. This substitution can influence its chemical reactivity and biological activity, potentially offering distinct advantages in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-2-21-17(23)14-5-3-4-6-15(14)20-18(21)24-11-16(22)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTZYZPRYJDONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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